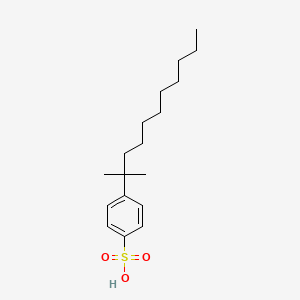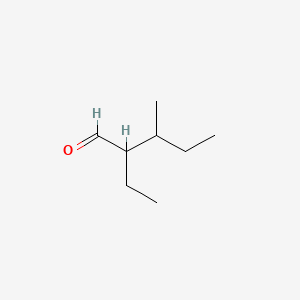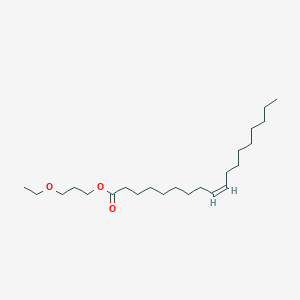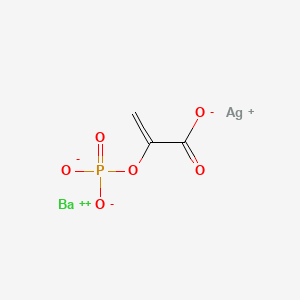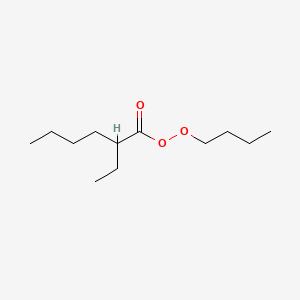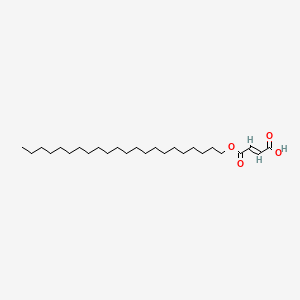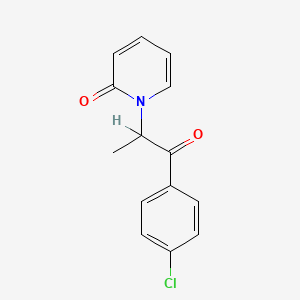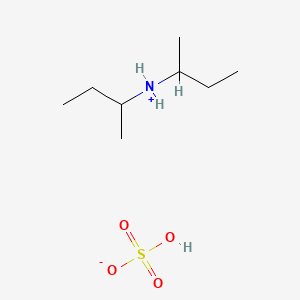
Di-sec-butylammonium hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-sec-butylammonium hydrogen sulphate is an organic compound with the molecular formula C8H21NO4S. It is a salt formed by the reaction of di-sec-butylamine with sulfuric acid. This compound is known for its unique properties and applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Di-sec-butylammonium hydrogen sulphate can be synthesized through the reaction of di-sec-butylamine with sulfuric acid. The reaction typically involves the slow addition of sulfuric acid to di-sec-butylamine under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and should be carried out with proper cooling to maintain the desired temperature.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with cooling systems. The reactants are mixed in stoichiometric amounts, and the reaction is monitored to ensure complete conversion. The product is then purified through crystallization or other suitable methods to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Di-sec-butylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form amines and other related compounds.
Substitution: It can participate in substitution reactions where the hydrogen sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids and related compounds.
Reduction: Amines and other reduced products.
Substitution: Compounds with different functional groups replacing the hydrogen sulfate group.
Applications De Recherche Scientifique
Di-sec-butylammonium hydrogen sulphate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of di-sec-butylammonium hydrogen sulphate involves its interaction with molecular targets through hydrogen bonding and ionic interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out.
Comparaison Avec Des Composés Similaires
- Di-sec-butylammonium chloride
- Di-sec-butylammonium nitrate
- Di-sec-butylammonium phosphate
Comparison: Di-sec-butylammonium hydrogen sulphate is unique due to its specific hydrogen sulfate group, which imparts distinct chemical properties compared to other similar compounds. For instance, the hydrogen sulfate group can participate in unique hydrogen bonding interactions, making it useful in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
94158-38-0 |
|---|---|
Formule moléculaire |
C8H21NO4S |
Poids moléculaire |
227.32 g/mol |
Nom IUPAC |
di(butan-2-yl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C8H19N.H2O4S/c1-5-7(3)9-8(4)6-2;1-5(2,3)4/h7-9H,5-6H2,1-4H3;(H2,1,2,3,4) |
Clé InChI |
MAAGHPOMZBPTDF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[NH2+]C(C)CC.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)
